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molecular formula C21H25NO2 B8290364 11-(3-Dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin

11-(3-Dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin

Cat. No. B8290364
M. Wt: 323.4 g/mol
InChI Key: ZKOHNNRBHUBCOD-UHFFFAOYSA-N
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Patent
US05116863

Procedure details

In this example, 0.92 g of 11-(3-dimethylaminopropylidene)-2-(2-triphenylmethyloxyethyl)-6,11-dihydrodibenz[b,e]oxepin is dissolved in a mixed solvent of 20 ml of water and 20 ml of dioxane. To the solution is added 60 mg of p-toluene sulfonic acid and the mixture is heated at reflux for two hours. The solvent is distilled away under reduced pressure and the residue is extracted with 200 ml of ethylacetate, washed with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium hydrochloride solution in oder and dried over anhydrous sodium sulfate. The solvent is distilled away under reduced pressure. The resultant residue is purified by column chromatography on silica gel (eluent: ethylacetate triethylamine=10:1 ) to obtain 0.4 g of the desired product.
Name
11-(3-dimethylaminopropylidene)-2-(2-triphenylmethyloxyethyl)-6,11-dihydrodibenz[b,e]oxepin
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:43])[CH2:3][CH2:4][CH:5]=[C:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][O:9][C:8]2[CH:17]=[CH:18][C:19]([CH2:21][CH2:22][O:23]C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:20][C:7]1=2.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCOCC1>[CH3:43][N:2]([CH3:1])[CH2:3][CH2:4][CH:5]=[C:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][O:9][C:8]2[CH:17]=[CH:18][C:19]([CH2:21][CH2:22][OH:23])=[CH:20][C:7]1=2

Inputs

Step One
Name
11-(3-dimethylaminopropylidene)-2-(2-triphenylmethyloxyethyl)-6,11-dihydrodibenz[b,e]oxepin
Quantity
0.92 g
Type
reactant
Smiles
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CCOC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled away under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with 200 ml of ethylacetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium hydrochloride solution in oder
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue is purified by column chromatography on silica gel (eluent: ethylacetate triethylamine=10:1 )

Outcomes

Product
Name
Type
product
Smiles
CN(CCC=C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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